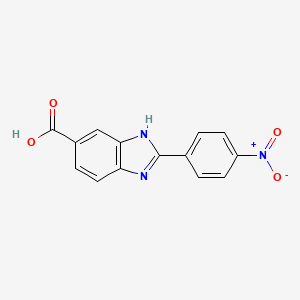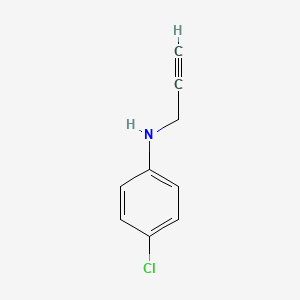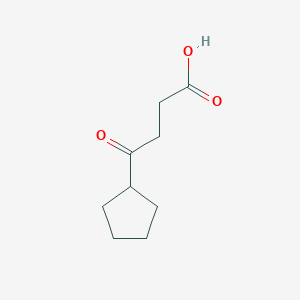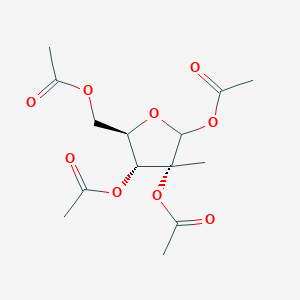
(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C14H20O9 . It belongs to the class of tetrahydrofuran derivatives, which are characterized by a tetrahydrofuran ring, a five-membered ring consisting of four carbon atoms and one oxygen atom.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. It is recommended to consult scientific literature or databases for detailed information on its reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compound Formation and Crystal Structure : The formation of compounds similar to the requested molecule, such as n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside, and their crystal structures have been studied. For instance, one study demonstrated the formation of this compound via a Koenigs–Knorr reaction, highlighting its chair conformation and lack of significant interactions like hydrogen bonds (B. Mönch et al., 2013).
Enzyme-Catalyzed Synthesis : Enzymatic methods have been explored for synthesizing carbasugar derivatives, which are structurally related to the requested molecule. A study detailed the stereoselective synthesis of novel carbasugar derivatives, showcasing the versatility of enzymatic reactions in organic synthesis (Ayşegül Gümüş & C. Tanyeli, 2010).
Sugar Imines and Click Chemistry : The synthesis of sugar imine molecules using click chemistry has been investigated. This includes the synthesis of molecules like N’-((E)-5-methoxy-2-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,5-dihydro-1H-1,2,3-triazol-4-yl)methoxy) benzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide, demonstrating the potential for complex molecular constructions (Majed Jari Mohammed et al., 2020).
Molecular Conformation and Reactions
Supramolecular Architectures : Research on compounds like 2-(3-(4-acetoxyphenyl)propanoyl)benzene-1,3,5-triyl triacetate shows the importance of molecular interactions in determining supramolecular architectures. These studies reveal the role of hydrogen bonds and other weak interactions in controlling molecular conformations (Li Wang & Rui Xu, 2022).
Synthesis of Analogous Compounds : Studies on the synthesis of analogs, such as the transformation of D-xylose to pseudo-β-D-arabinofuranose, shed light on methodologies that could potentially be applied to the synthesis of "(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate" (K. Tadano et al., 1987).
Precursor Studies for Bioactive Compounds : Research into precursors for bioactive compounds, such as the synthesis of anticancer nucleosides intermediates, is relevant. For example, the synthesis of (2R,3S,4S,5R)-2-(acetoxymethyl)-5-(3-bromo-5-(methoxycarbonyl)-1H-1,2,4-triazol-1-yl)tetrahydrofuran-3,4-diyl diacetate illustrates the importance of such compounds in medicinal chemistry (Yang Liu et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
[(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-11-12(20-8(2)16)14(5,23-10(4)18)13(22-11)21-9(3)17/h11-13H,6H2,1-5H3/t11-,12-,13?,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXADQSOQHONLK-MVWAYNQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)(C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@](C(O1)OC(=O)C)(C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444181 |
Source


|
| Record name | 1,2,3,5-Tetra-O-acetyl-2-C-methyl-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate | |
CAS RN |
306960-25-8 |
Source


|
| Record name | 1,2,3,5-Tetra-O-acetyl-2-C-methyl-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

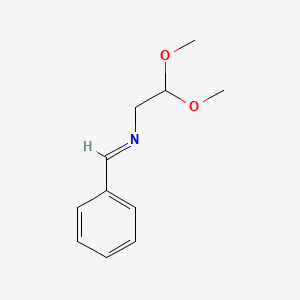
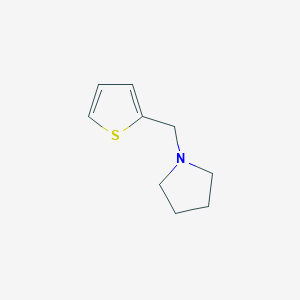
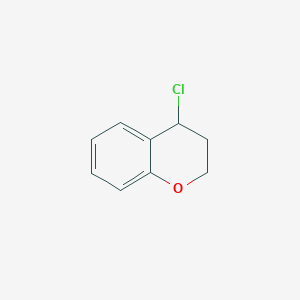
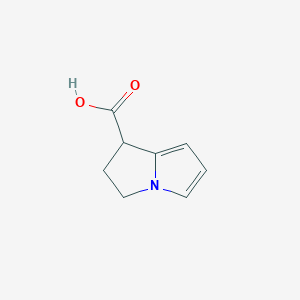
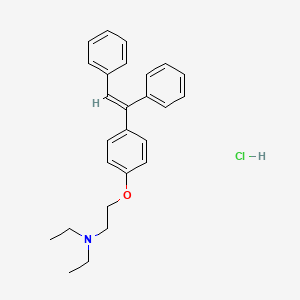
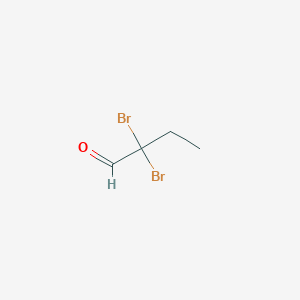
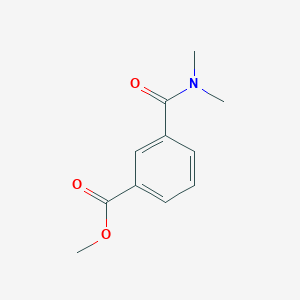
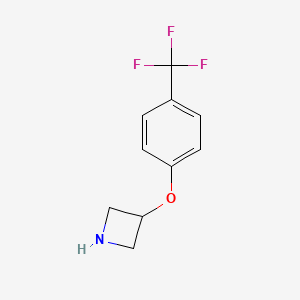
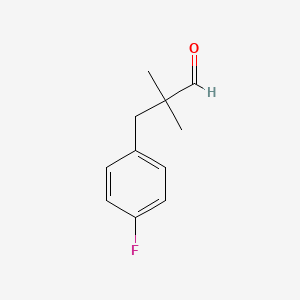
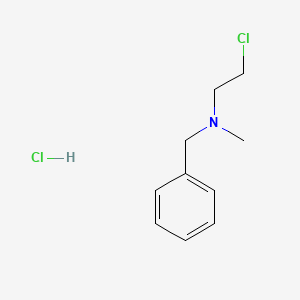
![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)
